molecular formula C6H13Cl2NO B2414280 4-(Dimethylamino)butanoyl chloride hydrochloride CAS No. 98827-32-8

4-(Dimethylamino)butanoyl chloride hydrochloride

Cat. No. B2414280
CAS RN: 98827-32-8
M. Wt: 186.08
InChI Key: BAVSOHJMQHHWFH-UHFFFAOYSA-N
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Description

4-(Dimethylamino)butyric acid hydrochloride, also known as 4-(dimethylamino)butanoic acid hydrochloride, is commonly used in solution-phase peptide synthesis .


Synthesis Analysis

4-Dimethylaminobutyric acid hydrochloride can be synthesized from Formaldehyde and 4-Aminobutyric acid .


Molecular Structure Analysis

The molecular weight of 4-(dimethylamino)butanoyl chloride hydrochloride is 186.08 . Its IUPAC name is 4-(dimethylamino)butanoyl chloride hydrochloride . The InChI code is 1S/C6H12ClNO.ClH/c1-8(2)5-3-4-6(7)9;/h3-5H2,1-2H3;1H .


Physical And Chemical Properties Analysis

4-(Dimethylamino)butanoyl chloride hydrochloride appears as a white granular crystalline powder .

Scientific Research Applications

Catalytic Applications

4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been used as a recyclable catalyst for acylating inert alcohols and phenols under base-free conditions. The reaction mechanism involves DMAP·HCl forming N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which reacts with a nucleophilic substrate to form a transient intermediate. This process regenerates the DMAP·HCl catalyst, highlighting its utility in organic synthesis (Liu, Ma, Liu, & Wang, 2014).

Synthesis of Antimicrobial Compounds

4-Dimethylamino-3-phenyl-2-butanone was reduced to diastereoisomeric alcohols, which were then acylated to produce esters. Among these compounds, 4-dimethylamino-3-phenyl-2-butanone exhibited notable antifungal activity, showcasing its potential in the development of new antimicrobial agents (Dimmock, Kowal, Turner, Smith, Noble, & Pannekoek, 1978).

Pharmaceutical Intermediate

Dimethylaminopropyl chloride, hydrochloride, a related compound, is primarily used as an organic chemical intermediate in various syntheses. It acts as an alkylating reagent in Grignard and other reactions and is instrumental in the synthesis of numerous drugs, agricultural chemicals, photographic chemicals, and as a biochemical reagent for enzyme studies (Abdo, 2007).

Safety and Hazards

The compound is classified under GHS07 and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

4-(dimethylamino)butanoyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO.ClH/c1-8(2)5-3-4-6(7)9;/h3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVSOHJMQHHWFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98827-32-8
Record name 4-(dimethylamino)butanoyl chloride hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10 g (60 mmol) of 4-dimethylaminobutyric acid hydrochloride (Janssen; Bruggen/Germany) are heated for approximately 3 h at 65° C. in 30 ml of SOCl2. SOCl2 is evaporated off and the residue is stirred to yield the title compound: TLC of a sample dissolved in methanol, Rf (U)=0.67; TLC of 4-dimethylaminobutyric acid hydrochloride, Rf (U)=0.50.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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